1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride
Description
1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride (CAS: 109194-12-9) is an organic compound featuring a benzofuran moiety linked to a phenyl group via a methanamine backbone, with a hydrochloride counterion. Its molecular formula is C₁₅H₁₄ClNO, and it has a molecular weight of 259.73 g/mol .
Key physicochemical properties include:
- Boiling Point: Not explicitly reported.
- Density: ~1.25 g/cm³ (estimated).
- Solubility: Likely soluble in polar solvents like ethanol or DMSO, based on structural analogs .
Properties
IUPAC Name |
1-benzofuran-2-yl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO.ClH/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14;/h1-10,15H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZLAOJMVUUEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3O2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585853 | |
| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109194-13-0, 109194-12-9 | |
| Record name | 2-Benzofuranmethanamine, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109194-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzofuran-2-yl)-1-phenylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reaction Design
The foundational synthesis begins with 2-bromo-1-benzofuran and phenylmethanamine (benzylamine) as primary reactants. In a dimethylformamide (DMF) solvent system, potassium carbonate acts as a base to deprotonate benzylamine, facilitating nucleophilic substitution at the brominated position of the benzofuran core. The reaction proceeds at 80–100°C for 12–24 hours, yielding 1-(1-benzofuran-2-yl)-1-phenylmethanamine as a free base. Subsequent treatment with hydrochloric acid in an ethanol-water mixture produces the hydrochloride salt.
Key Reaction Parameters
| Parameter | Value/Range | Role |
|---|---|---|
| Temperature | 80–100°C | Accelerates substitution rate |
| Solvent | DMF | Polar aprotic medium |
| Base | K₂CO₃ | Deprotonates amine |
| Reaction Time | 12–24 h | Ensures completion |
| Salt Formation Agent | HCl (gaseous or aq.) | Protonates amine |
This method achieves moderate yields (50–65%) but requires extensive purification via recrystallization from ethanol due to byproducts like unreacted benzylamine and dimeric species.
Palladium-Catalyzed Coupling Approaches
Suzuki-Miyaura Cross-Coupling
Recent advances utilize Suzuki-Miyaura coupling to construct the benzofuran-aryl backbone. For example, 2-bromo-1-benzofuran reacts with phenylboronic acid in the presence of PdCl₂(dppf)·CH₂Cl₂ (palladium catalyst) and potassium phosphate (K₃PO₄) in acetonitrile. This method enhances regioselectivity and reduces side reactions compared to classical nucleophilic substitution.
Optimized Conditions
Reductive Amination Post-Coupling
Continuous Flow Synthesis for Industrial Scaling
Microreactor Technology
Patent literature describes continuous flow reactors to enhance efficiency in benzofuran derivatives production. A tubular reactor with segmented flow (DMF/H₂O) enables rapid mixing and heat transfer, reducing reaction time to 2–4 hours and improving yield to 90%.
Advantages Over Batch Reactors
-
Residence Time : 30 minutes vs. 24 hours (batch)
-
Byproduct Reduction : <5% vs. 20–30% (batch)
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Substitution Reactions
The amine group and benzofuran ring enable nucleophilic substitution under specific conditions.
Key Reaction Pathways
- Thiadiazole Formation : Reacts with thionyl chloride (SOCl₂) and ethyl hydrazinecarboxylate to form 1,2,3-thiadiazole derivatives. For example, treatment with SOCl₂ in chloroform yields 4-(benzofuran-2-yl)-1,2,3-thiadiazole (73% yield) (Fig. 1A) .
- Palladium-Catalyzed Cross-Coupling : Participates in palladium-mediated reactions with isocyanides, forming intermediates via nitrene species (Fig. 1B) .
Reaction Conditions
Oxidation and Reduction
The compound undergoes redox transformations at both the benzofuran and amine moieties.
Oxidation
- Benzofuran Ring : Reacts with oxidizing agents (e.g., KMnO₄) to form hydroxylated or ketone derivatives .
- Amine Group : Oxidized to nitroso or nitro compounds under strong acidic conditions .
Reduction
- Amine Stabilization : Lithium aluminum hydride (LiAlH₄) reduces imine intermediates without affecting the benzofuran ring .
Functionalization at the Benzofuran Core
Electrophilic substitution occurs preferentially at the C3 position of the benzofuran ring due to electron-rich nature.
Halogenation
Sulfonation
Condensation Reactions
The primary amine participates in Schiff base formation:
- Reacts with aldehydes (e.g., benzaldehyde) to form imines, useful in synthesizing heterocyclic compounds .
Example
| Aldehyde | Product | Application |
|---|---|---|
| Benzaldehyde | N-Benzylidene-1-(benzofuran-2-yl)-1-phenylmethanamine | Anticancer agent precursor |
Mechanistic Insights
- Radical-Polar Crossover : In electrochemical reactions, the compound undergoes single-electron transfer, enabling alkylation of alkenes (e.g., styrene) .
- Metalation Pathways : The O-carbamate group directs regioselective lithiation at C3, facilitating functionalization .
Comparative Reactivity
The compound’s reactivity differs from related benzofurans:
| Compound | Key Reactivity | Unique Feature |
|---|---|---|
| Psoralen | Photochemical [2+2] cycloaddition | DNA intercalation |
| 1-(1-Benzofuran-2-yl)-1-phenylmethanamine HCl | Nucleophilic amine substitutions | Dual reactivity (amine + benzofuran) |
Scientific Research Applications
Chemical Structure and Synthesis
1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride is characterized by a benzofuran scaffold, which is known for its significant biological activity. The compound can be synthesized through various methods involving the reaction of benzofuran derivatives with amine groups under specific conditions. Recent studies have highlighted innovative synthetic pathways that enhance yield and purity, which are crucial for subsequent biological evaluations .
Antimicrobial Activity
Benzofuran derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that compounds containing the benzofuran moiety exhibit activity against a range of pathogens, including bacteria and fungi. For instance, derivatives have shown minimum inhibitory concentrations (MIC) comparable to standard antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer potential across various cancer cell lines. Studies have reported that benzofuran derivatives can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that certain derivatives possess selective cytotoxicity against cancer cells while sparing healthy cells .
Anti-inflammatory Effects
Research has indicated that benzofuran compounds may also exhibit anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study by Kirilmis et al. synthesized several benzofuran derivatives and tested their antimicrobial efficacy against strains of Staphylococcus aureus and Escherichia coli. Among the tested compounds, one derivative showed an MIC of 0.78 μg/mL against S. aureus, indicating strong antibacterial activity .
Case Study 2: Anticancer Activity
In a comprehensive evaluation of anticancer properties, a series of benzofuran derivatives were tested against K562 chronic myelogenous leukemia cells. The results indicated that certain modifications to the benzofuran structure significantly enhanced cytotoxicity, with IC50 values demonstrating effective inhibition of cell proliferation .
Data Tables
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and microbial growth.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The benzofuran and phenylmethanamine scaffold is shared among several compounds with varying substituents, which significantly alter biological activity and physicochemical properties. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring enhance antimicrobial activity. For example, compounds C1 and C2 in showed MIC values of 50 μg/mL against both bacterial and fungal strains, attributed to increased electrophilicity and membrane disruption .
- The absence of substituents in the parent compound (target molecule) may limit its antimicrobial efficacy compared to derivatives with functionalized phenyl groups .
Pharmacological and Therapeutic Potential
- Antimicrobial Activity : Benzofuran chalcone derivatives (e.g., C1–C12 in ) show moderate to strong inhibition against E. coli, B. subtilis, and C. albicans, with MIC values as low as 25 μg/mL .
- Antioxidant Properties : 1,2-Oxazole derivatives () demonstrate nitric oxide scavenging activity (IC₅₀: 42–85 μM), comparable to ascorbic acid .
- Neuroactive Potential: Derivatives like N-benzyl-4-methoxybenzamide () are explored as serotonin/norepinephrine dual receptor ligands, suggesting possible CNS applications .
Key Observations :
- Solubility trends correlate with substituent polarity; chloro and nitro groups enhance solubility in DMSO, while methyl/methoxy groups increase lipophilicity .
Biological Activity
1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H15ClN2O
- Molecular Weight : 272.74 g/mol
- CAS Number : 7263636
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.
- Anticancer Properties : Research has demonstrated its potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Neuroprotective Effects : The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and inflammation .
The biological effects of this compound are mediated through several mechanisms:
- Receptor Interaction : The compound is believed to interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
- Enzyme Modulation : It may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, potentially altering the biochemical landscape within cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Modulates neuronal survival pathways |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics.
Case Study 2: Neuroprotection in Animal Models
In a mouse model of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function and a reduction in amyloid plaque formation. The study highlighted its potential as a therapeutic agent for neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(1-Benzofuran-2-yl)-1-phenylmethanamine hydrochloride, and how can computational methods streamline optimization?
- Methodology : Begin with established benzofuran synthesis pathways (e.g., cyclization of substituted phenols) and employ quantum chemical calculations (e.g., DFT) to model transition states and intermediates. Use ICReDD’s reaction path search methods to predict viable pathways . Validate computationally optimized conditions (e.g., solvent, catalyst) through iterative small-scale experiments. For example, screen temperature/pH ranges using microfluidic reactors to reduce trial-and-error cycles .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology : Combine spectroscopic (¹H/¹³C NMR, FT-IR) and chromatographic (HPLC, GC-MS) methods. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. Cross-reference data with computational spectral simulations (e.g., Gaussian NMR predictions) to resolve ambiguities .
Q. How should stability studies be designed to assess degradation under varying conditions?
- Methodology : Conduct accelerated stability testing under controlled stressors (heat, humidity, light) per ICH guidelines. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life. Monitor degradation products via LC-MS and compare against known impurities. Include pH-dependent stability assays (e.g., buffer solutions at pH 1–13) to identify hydrolytic vulnerabilities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology : Prioritize fume hood use for synthesis and handling. Conduct a hazard assessment (e.g., SDS review) for reactivity, toxicity, and flammability. Implement engineering controls (e.g., blast shields for exothermic steps) and personal protective equipment (gloves, goggles). Train personnel in emergency response protocols for spills or exposure .
Advanced Research Questions
Q. How can AI-driven simulations address contradictions in spectroscopic or reactivity data?
- Methodology : Deploy machine learning (ML) models trained on spectral databases to predict/assign peaks in complex NMR or IR spectra. For conflicting reactivity observations (e.g., unexpected byproducts), use COMSOL Multiphysics to simulate reaction dynamics under non-ideal conditions (e.g., diffusion limitations, thermal gradients). Validate simulations with in situ monitoring (e.g., ReactIR) .
Q. What strategies optimize reaction scale-up from milligram to kilogram quantities while maintaining yield?
- Methodology : Apply reactor design principles (e.g., CSTR vs. batch) to mitigate mixing inefficiencies. Use dimensionless scaling parameters (Reynolds, Damköhler numbers) to translate lab conditions to pilot plants. Incorporate process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Address mass transfer limitations via computational fluid dynamics (CFD) .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodology : Perform density functional theory (DFT) calculations to map electronic profiles (HOMO/LUMO energies) and identify reactive sites. Couple with molecular dynamics (MD) simulations to study solvent effects. Validate predictions using high-throughput experimentation (HTE) with automated liquid handlers to screen catalyst libraries .
Q. What experimental frameworks resolve discrepancies between theoretical and observed biological activity?
- Methodology : Integrate molecular docking (AutoDock, Schrödinger) with free-energy perturbation (FEP) calculations to refine binding affinity predictions. Cross-validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for empirical binding data. Use statistical models (e.g., PCA) to correlate structural descriptors with activity outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
